3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
Description
3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a thiadiazole ring, a piperidine moiety, and a tert-butyl group
Properties
IUPAC Name |
1-tert-butyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S2/c1-14(2,3)16-11(21)15-12-17-18-13(23-12)22-9-10(20)19-7-5-4-6-8-19/h4-9H2,1-3H3,(H2,15,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCILDLFGQBKLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, followed by the introduction of the piperidine moiety and the tert-butyl group. The final step involves the formation of the urea linkage.
Thiadiazole Ring Formation: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.
Piperidine Introduction: The piperidine moiety can be introduced via nucleophilic substitution reactions.
tert-Butyl Group Addition: The tert-butyl group is typically introduced using tert-butyl chloride in the presence of a base.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the piperidine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Research has demonstrated that derivatives of thiadiazole compounds exhibit a range of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that similar compounds can inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .
- Anticancer Properties : Compounds with thiadiazole structures have been investigated for their anticancer activities. Research indicates that modifications in the structure can lead to enhanced efficacy against various cancer cell lines . The specific compound may target pathways involved in cancer cell proliferation.
- Enzyme Inhibition : Some studies have highlighted the potential of thiadiazole derivatives as enzyme inhibitors. For example, the inhibition of urease and acetylcholinesterase has been observed with related compounds, indicating possible uses in treating conditions like urea cycle disorders and Alzheimer's disease .
Case Studies
Several studies have documented the effects and applications of similar compounds:
- Antimicrobial Studies : A series of thiadiazole derivatives were tested for their antimicrobial efficacy against various pathogens. The results indicated that certain modifications led to significantly improved activity compared to standard antibiotics .
- Anticancer Research : In vitro studies on anticancer activity demonstrated that specific thiadiazole derivatives could induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, while the piperidine moiety can interact with receptors or enzymes. The tert-butyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-1-(5-{[2-oxo-2-(morpholin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
- 3-tert-butyl-1-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
Uniqueness
The unique combination of the thiadiazole ring, piperidine moiety, and tert-butyl group in 3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea gives it distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure that includes a thiadiazole ring, a piperidine moiety, and a tert-butyl group. Its molecular formula is , which contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds similar to this compound exhibit activity against various bacterial strains. In a comparative study of thiadiazole derivatives, it was found that certain modifications led to enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer activity of thiadiazole derivatives has been extensively documented. A review indicated that compounds containing the 1,3,4-thiadiazole scaffold showed significant cytotoxic effects against several cancer cell lines. For example, derivatives demonstrated IC50 values in the range of to against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines . The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.
The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of sulfur in the thiadiazole ring enhances lipophilicity, facilitating cellular membrane penetration and improving bioavailability .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of thiadiazole derivatives. Studies indicate that variations in substituents on the thiadiazole ring significantly impact biological activity. For instance, the introduction of halogen atoms or other functional groups can enhance antimicrobial and anticancer properties .
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50 Values (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 5.0 | |
| Pseudomonas aeruginosa | 7.5 | ||
| Anticancer | HCT116 | 3.29 | |
| H460 | 10.0 | ||
| MCF-7 | 8.0 |
Case Studies
In one notable case study, researchers synthesized a series of thiadiazole derivatives and evaluated their anti-inflammatory properties alongside their cytotoxic effects on cancer cell lines. The study revealed that specific modifications led to compounds with improved selectivity and potency against tumor cells while exhibiting minimal toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
